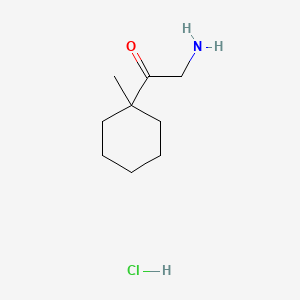

2-amino-1-(1-methylcyclohexyl)ethan-1-onehydrochloride

Description

2-Amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride is a cyclohexane-substituted β-keto-amine hydrochloride. Structurally, it features a 1-methylcyclohexyl group attached to a ketone moiety, with an amino group at the β-position and a hydrochloride counterion (Figure 1). This compound belongs to a broader class of psychoactive substances, often characterized by substitutions on the cyclohexane or aromatic rings and modifications to the amino/ketone groups .

Analytical data for structurally related compounds (e.g., FT IR and elemental analysis) suggest that the cyclohexyl group contributes to distinct physicochemical properties, including solubility and stability. For instance, the presence of the methyl group on the cyclohexane ring likely enhances lipophilicity compared to unsubstituted analogues .

Properties

IUPAC Name |

2-amino-1-(1-methylcyclohexyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(8(11)7-10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTDXKAGYQYASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride typically involves the reaction of 1-methylcyclohexylamine with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride

- CAS Number : 2839157-61-6

- Molecular Formula : C8H16ClNO

- Molecular Weight : 177.67 g/mol

The compound features an amino group and a ketone, which are pivotal for its biological interactions. Its unique cyclohexyl structure contributes to its distinctive properties.

Chemistry

In the realm of chemistry, 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride serves as:

- Building Block : Utilized in synthesizing more complex organic molecules.

- Reagent : Employed in various chemical reactions to produce desired compounds.

Biology

The compound has been investigated for its biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : Potential binding to neurotransmitter receptors suggests modulation of signaling pathways.

Medicine

Research is ongoing to explore its therapeutic applications:

- Pharmaceutical Development : Investigated as a precursor for synthesizing novel therapeutic agents, particularly those targeting the GABAergic system.

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Development of GABAergic drugs |

| Chemical Synthesis | Intermediate for complex organic compounds |

| Research | Studies on enzyme interactions and receptor binding |

Biological Activities

Research indicates several key biological activities associated with this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Neurotransmitter Modulation | Potential inhibition of GABA uptake | |

| Enzyme Inhibition | May inhibit specific metabolic enzymes | |

| Receptor Binding | Possible interaction with neurotransmitter receptors |

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- GABA Uptake Assays : In vitro assays suggest that modifications similar to this compound enhance inhibitory potency at GABA transporters, indicating potential efficacy in treating anxiety and seizure disorders.

- Pharmacokinetic Properties : Studies show that lipophilic modifications can improve blood-brain barrier penetration, enhancing therapeutic efficacy for central nervous system disorders.

Industrial Applications

In addition to its scientific applications, 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride is utilized in industry for:

- Production of Specialty Chemicals : Its unique properties make it valuable in creating various chemical intermediates.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties of Selected Analogues

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -Br) may reduce the basicity of the amino group, altering protonation states under physiological conditions .

- Aromatic vs. Aliphatic Rings : Aromatic analogues (e.g., bk-2C-B) exhibit π-π stacking interactions absent in cyclohexyl derivatives, affecting crystalline packing and solubility .

Physicochemical Properties

Table 2: Analytical Data Comparison

Key Observations :

- IR Spectroscopy : The strong C=O stretch at ~1705 cm⁻¹ () is consistent across β-keto-amine derivatives. Cyclohexyl C-H stretches (~2930 cm⁻¹) differ from aromatic C-H stretches (~3030–3080 cm⁻¹) in phenyl-substituted analogues .

- Elemental Analysis : Close agreement between calculated and found values () suggests high purity, whereas deviations (e.g., C 66.97% vs. 67.28%) may indicate residual solvents or hydration .

Stability and Degradation

- Thermal Stability : The pyrolysis of bk-2C-B generates brominated fragments (), whereas aliphatic cyclohexyl derivatives (e.g., target compound) may decompose into simpler amines or ketones under similar conditions .

- Acid/Base Stability : Hydrochloride salts generally exhibit improved stability over free bases, though electron-withdrawing substituents (e.g., -CF₃) may alter susceptibility to hydrolysis .

Biological Activity

2-Amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride, a compound with significant potential in biochemistry and pharmacology, has garnered attention due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical structure:

- IUPAC Name : 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride

- CAS Number : 2839157-61-6

This compound features an amino group and a ketone, which are critical for its biological interactions.

The biological activity of 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Biological Activities

Research indicates that 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride exhibits various biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter uptake, particularly GABA (gamma-aminobutyric acid), which is crucial for inhibitory signaling in the brain.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- GABA Uptake Assays : In vitro assays demonstrated that modifications of similar compounds could significantly enhance inhibitory potency at GABA transporters. This suggests that 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride may also have enhanced effects on GABAergic transmission, which is critical for treating anxiety and seizure disorders .

- Pharmacokinetic Properties : Research indicates that lipophilic modifications at the amino nitrogen can improve blood-brain barrier penetration, enhancing therapeutic efficacy for central nervous system disorders .

- Comparative Studies : When compared to structurally similar compounds, such as 2-amino-1-(2-methylcyclohexyl)ethan-1-one hydrochloride, distinct differences in biological activity were observed, highlighting the importance of structural nuances in determining pharmacological effects .

Applications in Medicine and Industry

The potential applications of 2-amino-1-(1-methylcyclohexyl)ethan-1-one hydrochloride span various fields:

- Pharmaceutical Development : Its role as a precursor in synthesizing novel therapeutic agents is under investigation due to its unique biological properties.

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Development of GABAergic drugs |

| Chemical Synthesis | Intermediate for complex organic compounds |

| Research | Studies on enzyme interactions and receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.